molecular formula C7H4Br2F3N B1448896 2,5-Dibromo-4-(trifluoromethyl)aniline CAS No. 1806329-20-3

2,5-Dibromo-4-(trifluoromethyl)aniline

Cat. No.: B1448896
CAS No.: 1806329-20-3
M. Wt: 318.92 g/mol
InChI Key: HKLXTNAFPBNHFY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic naming of 2,5-dibromo-4-(trifluoromethyl)aniline follows IUPAC guidelines, which prioritize substituent positions and functional groups.

IUPAC Name :
this compound.

Molecular Formula :
C₇H₄Br₂F₃N.

Structural Features :

  • A benzene ring substituted with:
    • Two bromine atoms at positions 2 and 5.
    • A trifluoromethyl (-CF₃) group at position 4.
    • An amino (-NH₂) group at position 1 (implicit in aniline derivatives).

Key Identifiers :

Property Value Source
Molecular Weight 318.92 g/mol
CAS Registry Number 1806329-20-3
InChI Key HKLXTNAFPBNHFY-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)N)Br)C(F)(F)F

The planar aromatic system and electron-withdrawing substituents create a polarized electronic environment, enhancing its reactivity in nucleophilic and electrophilic substitutions.

Historical Context in Organofluorine Chemistry

The development of this compound is rooted in advancements in organofluorine chemistry, which began in the 19th century with the isolation of fluorinated compounds. Key milestones include:

  • Early Fluorination Techniques :

    • Alexander Borodin’s 1862 work on halogen exchange reactions laid the groundwork for introducing fluorine into organic molecules.
    • Frédéric Swarts’ 1898 method using antimony fluoride for trifluoromethylation influenced later syntheses of CF₃-substituted anilines.
  • Industrial Applications :

    • The mid-20th century saw fluorinated compounds like polytetrafluoroethylene (PTFE) gain prominence, driving demand for specialized intermediates.
    • Patents from the 2010s (e.g., WO2011058577A1) highlight methods for synthesizing polyhalogenated trifluoromethylanilines, emphasizing their role in agrochemical production.
  • Synthetic Innovations :

    • Modern routes employ catalytic ammoniation and halogenation of benzotrifluoride derivatives, avoiding hazardous reagents like elemental bromine. For example, the use of ammonium molybdate catalysts with hydrogen peroxide enables safer bromination.

Significance as a Polyhalogenated Aniline Derivative

This compound exemplifies the utility of polyhalogenated anilines in chemical synthesis:

Electronic Effects :

  • The -CF₃ group exerts a strong electron-withdrawing effect, stabilizing intermediates in electrophilic aromatic substitution.
  • Bromine atoms enhance leaving-group potential, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

Applications :

  • Agrochemical Intermediates :
    • Used in synthesizing pyrazole insecticides like fipronil, where halogenated anilines contribute to bioactivity and stability.
  • Pharmaceutical Precursors :
    • Serves as a building block for fluorinated drugs, leveraging the metabolic stability imparted by C-F bonds.
  • Materials Science :
    • Incorporated into liquid crystals and polymers, where halogen and fluorine interactions modulate phase behavior.

Synthesis Methods :

Method Conditions Yield Source
Halogen Exchange KF, polar solvent, 140–240°C 85–90%
Catalytic Bromination H₂O₂, NH₄MoO₄, NaBr/KBr 78–82%
Ammoniation NH₃, high-pressure reactor 90%

Properties

IUPAC Name

2,5-dibromo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLXTNAFPBNHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) in Organic Solvent

A detailed procedure for bromination of 2-bromo-4-(trifluoromethyl)aniline, which is closely related to the target compound, involves:

  • Dissolving the aniline derivative in dichloromethane at 0 °C.
  • Adding N-bromosuccinimide (NBS) dropwise while maintaining temperature below 5 °C.
  • Monitoring reaction progress by thin-layer chromatography (TLC).
  • Workup includes washing with sodium bicarbonate solution and water, drying over sodium sulfate, and solvent evaporation.
  • Purification by flash chromatography (petroleum ether/dichloromethane gradient).

This method yields high purity brominated anilines with good regioselectivity and is adaptable for dibromination steps.

Water-Phase Bromination Using Bromine and Hydrogen Peroxide

A patented water-phase method for dibromination of 4-(trifluoromethoxy)aniline (structurally similar to trifluoromethyl) provides insights applicable to trifluoromethyl analogues:

  • Reactants: 4-(trifluoromethoxy)aniline, bromine, hydrogen peroxide.
  • Solvent: Water, facilitating an environmentally friendly medium.
  • Procedure:

    • Add aniline and inert grinding media (zirconium oxide beads, glass spheres, or stainless steel shot) to water.
    • Slowly drip bromine into the stirred mixture at 20–30 °C.
    • After bromine addition, hydrogen peroxide is added dropwise.
    • Stirring continues for several hours to complete dibromination.
    • Reaction mixture is filtered to remove grinding media.
    • Filtrate is recycled for subsequent batches.
    • The product is isolated by filtration and drying.
  • Yields: 97.5–99.1% with purity 98.4–99.4%.

  • Advantages: High atom economy, minimal use of free bromine, recyclability of solvent, and low environmental impact.

Table 1: Water-phase bromination reaction conditions and yields

Entry Aniline (g) Water (mL) Grinding Media (g) Bromine (g) H2O2 (g, 30%) Temp (°C) Yield (%) Purity (%)
1 9.0 72 0.36 ZrO2 beads 8.5 7.4 20 98.5 98.8
2 9.0 80 0.45 glass spheres 8.5 7.4 20 98.2 99.1
3 9.0 72 0.36 stainless shot 8.0 8.5 30 97.5 98.4

This method is highly suitable for industrial scale due to its environmental benefits and high efficiency.

Catalytic Bromination Using Metal Bromides and Ammonium Molybdate

Another patented approach involves:

  • Using 4-trifluoromethoxyaniline as starting material.
  • Bromination catalyzed by ammonium molybdate.
  • Metal bromides such as sodium bromide or potassium bromide serve as bromine sources.
  • Hydrogen peroxide acts as an oxidant to generate bromine in situ.
  • Solvents include dichloromethane, trichloromethane, tetrachloromethane, or 1,2-dichloroethane.
  • Reaction ratios:
    • 4-trifluoromethoxyaniline : metal bromide = 1 : 1.8–2.6
    • Metal bromide : hydrogen peroxide = 1.8–2.6 : 1
    • Ammonium molybdate catalyst at 0.001–0.008 molar ratio to aniline.

This method avoids direct use of corrosive bromine, reducing equipment corrosion and improving safety and environmental compatibility. It is particularly applicable to industrial production of related dibromoanilines.

Comparative Summary of Preparation Methods

Method Solvent Brominating Agent(s) Catalyst/Additives Temperature (°C) Yield (%) Purity (%) Advantages Industrial Suitability
NBS Bromination in DCM Dichloromethane N-Bromosuccinimide (NBS) None 0–5 High High Mild conditions, selective Suitable for lab scale
Water-Phase Bromination Water Bromine + Hydrogen Peroxide Inert grinding media 20–30 97.5–99.1 98.4–99.4 Environmentally friendly, recyclable solvent Highly suitable for industrial scale
Catalytic Bromination with Metal Bromides DCM, chloroform etc. Sodium/Potassium bromide + H2O2 Ammonium molybdate catalyst Ambient High High Avoids corrosive bromine, safer Suitable for industrial scale

Research Findings and Notes

  • The water-phase method demonstrates excellent atom economy and environmental benefits by recycling the aqueous phase and minimizing bromine usage.
  • The catalytic method using ammonium molybdate allows bromine generation in situ from metal bromides and hydrogen peroxide, reducing corrosive hazards.
  • NBS bromination in organic solvents remains a reliable laboratory technique for selective mono- or dibromination.
  • Reaction monitoring by TLC or HPLC and purification by chromatography or recrystallization ensure high product purity.
  • The choice of method depends on scale, environmental regulations, and equipment availability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various substituted anilines, while oxidation can produce nitroanilines .

Scientific Research Applications

2,5-Dibromo-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2,5-Dibromo-4-(trifluoromethyl)aniline exerts its effects is primarily through its interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Isomers: Bromine Substitution Patterns

2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4)
  • Molecular Formula : C₇H₄Br₂F₃N
  • Molecular Weight : 318.919 g/mol
  • Key Differences : Bromine atoms at the 2- and 6-positions create a para-dibromo configuration relative to the -CF₃ group. This steric arrangement may reduce reactivity in meta-directed electrophilic substitutions compared to the 2,5-dibromo isomer.
  • Applications : Used in chiral and diastereoselective addition reactions .
3,5-Dibromo-4-(trifluoromethyl)aniline (CAS 1184920-08-8)
  • Molecular Formula : C₇H₄Br₂F₃N
  • Key Differences : Bromine at the 3- and 5-positions creates a symmetric substitution pattern. This symmetry may enhance crystallinity and stability, making it suitable for solid-phase synthesis .

Halogen Variation: Chlorine vs. Bromine

4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS 167415-22-7)
  • Molecular Formula : C₇H₄ClF₃N₂O₂
  • Molecular Weight : 240.56 g/mol
  • Key Differences: Replacement of bromine with chlorine and addition of a nitro group (-NO₂) increases electron deficiency, favoring nucleophilic aromatic substitution. The nitro group also enhances acidity (pKa ~4–5) compared to brominated analogs .
5-Chloro-2-nitro-4-(trifluoromethyl)aniline
  • Structural Note: Similar to the above but with chlorine at the 5-position. This positional isomer may exhibit distinct regioselectivity in further functionalization .

Functional Group Variation: Trifluoromethyl vs. Trifluoromethoxy

3,5-Dibromo-4-(trifluoromethoxy)aniline
  • Molecular Formula: C₇H₄Br₂F₃NO
  • Key Differences : The trifluoromethoxy (-OCF₃) group is more electronegative and sterically bulky than -CF₃, altering electronic properties (e.g., Hammett σₚ value: -OCF₃ ≈ 0.35 vs. -CF₃ ≈ 0.54). This impacts binding affinity in pharmaceutical targets .

Derivatives with Heterocyclic Substituents

4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline
  • Key Features : Incorporation of a pyridine ring enhances π-π stacking interactions, making it valuable in kinase inhibitor synthesis. The electron-deficient pyridine moiety directs reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nitro and Acetamide Derivatives

4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3)
  • Molecular Formula : C₇H₅F₃N₂O₂
  • Applications: Primarily an impurity standard in pharmaceuticals. The nitro group increases metabolic stability but reduces solubility compared to amino derivatives .
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4)
  • Key Differences : Acetylation of the amine group reduces toxicity and improves bioavailability, a common strategy in prodrug design .

Biological Activity

2,5-Dibromo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H3Br2F3N. This compound has garnered attention in various fields of research due to its unique structural features, particularly its bromine and trifluoromethyl substituents, which enhance its biological activity. This article delves into the biological activities of this compound, focusing on antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Bromine Atoms : Two bromine atoms at the 2 and 5 positions of the aniline ring.
  • Trifluoromethyl Group : A trifluoromethyl group at the 4 position.

This unique arrangement contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found that derivatives similar to this compound showed broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM) against Staphylococcus aureusMIC (μM) against Enterococcus faecalis
This compoundData not specifiedData not specified
3e0.0704.66
3f18.735.8

The MIC values indicate that compounds with similar structures can have potent antibacterial effects, suggesting that further exploration of this compound could yield promising results in antimicrobial drug development .

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)
MCF-7Data not specified
K562Data not specified

Although specific IC50 values for this compound were not detailed in the available literature, related studies indicate that compounds with similar structural features exhibit IC50 values ranging from approximately 3 to 6 μM against various cancer cell lines . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of DNA replication.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes with enzymes and receptors involved in critical biological pathways. This interaction can lead to:

  • Modulation of cell signaling pathways.
  • Induction of apoptosis in cancer cells.
  • Inhibition of bacterial growth through disruption of cellular processes.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

  • Antimicrobial Studies : Various derivatives were synthesized and tested for their antibacterial properties, showing promising results comparable to standard antibiotics .
  • Cancer Research : The compound has been investigated for its antiproliferative effects on different cancer cell lines, indicating a dual action as both an antimicrobial and anticancer agent .

Q & A

Q. Basic

  • NMR : 19F^{19}\text{F} NMR confirms the trifluoromethyl group’s presence (δ −60 to −65 ppm), while 1H^{1}\text{H} NMR identifies aromatic protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 318.919 (C7_7H4_4Br2_2F3_3N) .
  • DFT Calculations : HOMO-LUMO analysis and vibrational spectroscopy (FT-IR) predict reactivity patterns and confirm functional group vibrations (e.g., N-H stretching at ~3400 cm1^{-1}) .

How do the electronic effects of bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced
The bromo groups act as strong electron-withdrawing groups (EWGs), directing electrophilic attacks to the para position and facilitating Suzuki-Miyaura couplings. The trifluoromethyl group enhances stability via inductive effects but reduces nucleophilicity at the amine group. For Pd-catalyzed reactions, use ligands like XPhos to mitigate steric hindrance from the trifluoromethyl group . Kinetic studies show that substituent orientation impacts reaction rates: ortho-bromo groups slow coupling due to steric effects, while the para-trifluoromethyl group stabilizes transition states .

What strategies can resolve contradictions in reported biological activities of this compound across studies?

Q. Advanced

  • Target-Specific Assays : Re-evaluate binding affinity to enzymes like dihydrofolate reductase (DHFR) using isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
  • Comparative Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with analogs like 4-chloro-2-(trifluoromethyl)aniline, which may exhibit divergent bioactivities due to halogen size differences .
  • Standardized Bioassays : Control variables like solvent (DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .

How can researchers optimize the compound’s use in enantioselective synthesis?

Q. Advanced

  • Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric catalysis to achieve >90% enantiomeric excess (ee) in C-C bond-forming reactions .
  • Solvent Screening : Test mixtures of toluene and ethanol (7:3 v/v) to balance solubility and stereoselectivity .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate desired enantiomers early in the synthesis pathway .

What are the key challenges in analyzing byproducts during the synthesis of this compound?

Q. Advanced

  • Byproduct Identification : Use LC-MS/MS to detect common impurities like 2,4-dibromo regioisomers or deaminated derivatives.
  • Mechanistic Studies : Isotope labeling (15N^{15}\text{N}-aniline) traces nitrogen migration during bromination, clarifying pathways for byproduct formation .
  • Purification : Gradient silica gel chromatography (hexane/ethyl acetate 9:1 to 7:3) effectively separates brominated isomers .

How does the compound compare to structurally similar halogenated anilines in agrochemical applications?

Advanced
Compared to 2,6-dibromo-3,4,5-trimethylaniline, the trifluoromethyl group in this compound enhances lipophilicity (logP ~3.2 vs. ~2.8), improving membrane permeability in pesticidal assays. However, the absence of methyl groups reduces steric shielding, increasing susceptibility to metabolic oxidation . Bioactivity screens against Spodoptera frugiperda larvae show 20% higher mortality rates than 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, likely due to improved target engagement .

What computational tools are recommended for predicting the compound’s environmental fate and toxicity?

Q. Advanced

  • QSPR Models : Use EPI Suite to estimate biodegradation half-life (t1/2_{1/2} ~180 days) and bioaccumulation potential (BCF ~350).
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and toxic metabolites .
  • Ecotox Database Cross-Reference : Compare acute toxicity (LC50_{50}) data with structurally related compounds like 3,5-difluoroaniline to identify SAR trends .

How can researchers address discrepancies in solubility data reported for this compound?

Q. Advanced

  • Standardized Protocols : Use the OECD 105 shake-flask method in triplicate to measure solubility in solvents like acetonitrile and DMSO.
  • Temperature Gradients : Test solubility from 0°C to 25°C to account for crystallization variability .
  • Hansen Solubility Parameters : Calculate HSP values (δD ~18.5, δP ~5.2, δH ~6.8) to identify optimal solvents for reaction scaling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dibromo-4-(trifluoromethyl)aniline
Reactant of Route 2
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2,5-Dibromo-4-(trifluoromethyl)aniline

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